2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine
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Overview
Description
2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a complex organic compound that features a unique combination of functional groups, including a morpholine sulfonyl group and an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the morpholine sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine and its sulfonyl derivatives share structural similarities and exhibit comparable reactivity.
Isoindoline derivatives: Other isoindoline-based compounds also show similar chemical behavior and applications.
Uniqueness
2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is unique due to the combination of the morpholine sulfonyl group and the isoindoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14-6-7-16(22-13-15-4-2-3-5-17(15)19(22)20)12-18(14)26(23,24)21-8-10-25-11-9-21/h2-7,12,20H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENRKPLXTZELOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=N)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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